molecular formula C13H16ClN3 B2444098 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2044713-61-1

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2444098
CAS No.: 2044713-61-1
M. Wt: 249.74
InChI Key: IZXSJMCYQOIFKD-UHFFFAOYSA-N
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Description

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C13H15N3·HCl It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a phenyl-substituted aldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups on the phenyl ring .

Scientific Research Applications

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
  • 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Uniqueness

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 3-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-3,6-7H,4-5,8-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSJMCYQOIFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-61-1
Record name 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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